

Physical and chemical properties of Diphenyl(quinuclidin-4-yl)methanol

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Compound of Interest

Compound Name: *Diphenyl(quinuclidin-4-yl)methanol*

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An In-depth Technical Guide to Diphenyl(quinuclidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diphenyl(quinuclidin-4-yl)methanol**. It is a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its chemical structure, physical properties, and spectral data. Additionally, it outlines generalized experimental protocols for its synthesis and purification, based on established chemical principles for similar molecular scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Introduction

Diphenyl(quinuclidin-4-yl)methanol, a tertiary alcohol, is a significant chemical intermediate, notably recognized as a reference standard for an impurity in the synthesis of Umeclidinium Bromide.^[1] Its molecular structure incorporates a diphenylmethanol moiety attached to a quinuclidine ring, a bicyclic amine. This unique combination of functional groups makes it a valuable building block in the development of various bioactive molecules. This guide aims to

consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

Diphenyl(quinuclidin-4-yl)methanol is typically available as a white to off-white solid.^{[2][3]} It is soluble in dimethyl sulfoxide (DMSO).^[2] While specific experimental values for melting point, boiling point, and pKa are not readily available in the public domain, its structural characteristics suggest it is a high-melting solid with a basic character due to the quinuclidine nitrogen.

Summary of Properties

Property	Value	Source
CAS Number	461648-39-5	^[1]
Molecular Formula	C ₂₀ H ₂₃ NO	^[1]
Molecular Weight	293.4 g/mol	^[4]
Appearance	White to Off-white solid	^{[2][3]}
Solubility	Soluble in DMSO	^[2]
IUPAC Name	Diphenyl(quinuclidin-4-yl)methanol	^[2]
InChI	InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2	^[4]
InChIKey	VUUAKOZGGDHCRP-UHFFFAOYSA-N	^[4]
SMILES	C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O	^[4]

Spectral Data

While specific, authenticated spectra for **Diphenyl(quinuclidin-4-yl)methanol** are not widely published, data for structurally similar compounds and general knowledge of NMR spectroscopy allow for the prediction of its spectral characteristics.

Expected ^1H NMR Spectral Features

- Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.
- Quinuclidine Protons: A series of aliphatic signals corresponding to the protons of the quinuclidine ring system.
- Hydroxyl Proton: A singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration, corresponding to the -OH group.

Expected ^{13}C NMR Spectral Features

- Aromatic Carbons: Several signals in the aromatic region (typically δ 120-150 ppm) for the carbons of the phenyl rings.
- Quaternary Carbon: A signal corresponding to the carbon atom to which the hydroxyl and two phenyl groups are attached.
- Quinuclidine Carbons: Signals in the aliphatic region corresponding to the carbons of the quinuclidine ring.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and purification of **Diphenyl(quinuclidin-4-yl)methanol**. These are based on common organic chemistry techniques for analogous compounds.

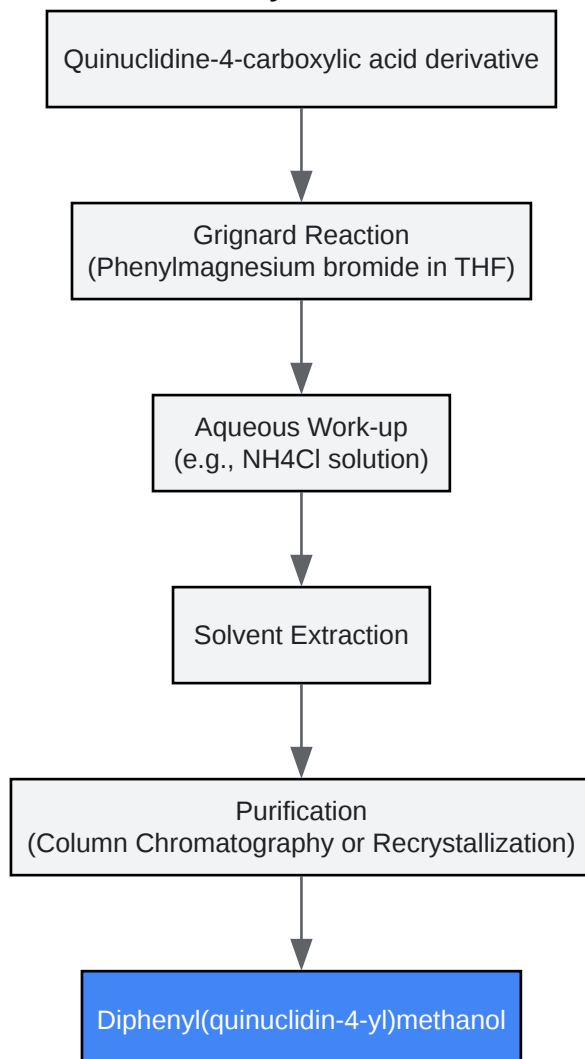
Synthesis

A plausible synthetic route involves the reaction of a quinuclidine-4-carboxylic acid derivative with an organometallic reagent, such as a Grignard reagent. A patent for the synthesis of the structurally similar α,α -diphenyl-4-piperidinemethanol outlines a multi-step process that could be adapted.^[5]

General Procedure:

- **Starting Material Preparation:** Begin with a suitable derivative of quinuclidine-4-carboxylic acid, such as an ester (e.g., ethyl quinuclidin-4-carboxylate).
- **Grignard Reaction:** React the quinuclidine derivative with an excess of phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction will add two phenyl groups to the carbonyl carbon.
- **Work-up:** Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and extract the product into an organic solvent.
- **Purification:** The crude product can then be purified using techniques such as column chromatography or recrystallization.

Generalized Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **Diphenyl(quinuclidin-4-yl)methanol**.

Purification

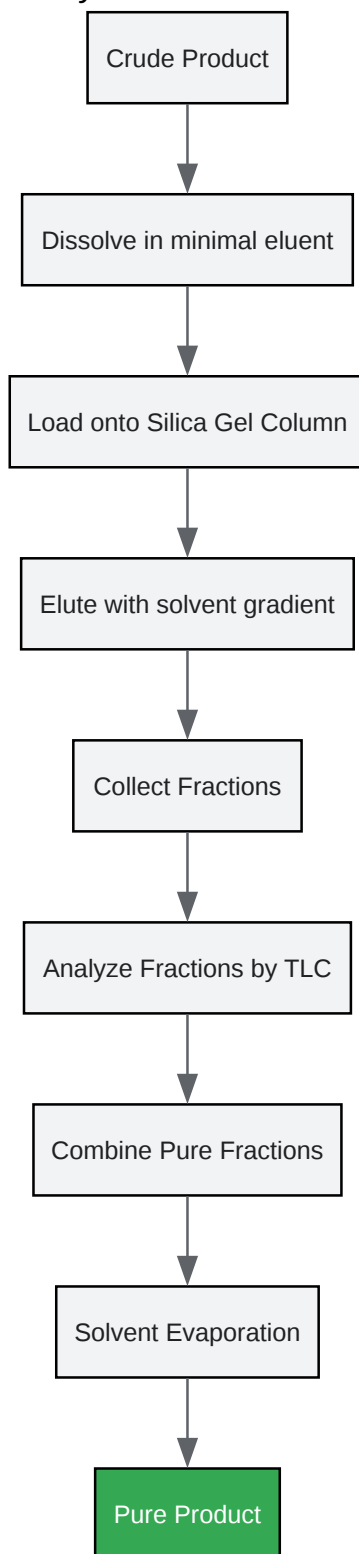
Purification of the crude product is essential to obtain a high-purity compound suitable for use as a reference standard or in further synthetic steps.

Column chromatography is a widely used technique for purifying organic compounds.

General Procedure:

- **Stationary Phase:** Pack a chromatography column with silica gel.
- **Mobile Phase Selection:** Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A common starting point for compounds of this polarity would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or methanol).
- **Elution:** Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
- **Analysis:** Analyze the collected fractions by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Column Chromatography

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Caption: A typical workflow for the purification of an organic compound using column chromatography.

Recrystallization is another effective method for purifying solid compounds.

General Procedure:

- **Solvent Selection:** Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- **Dissolution:** Dissolve the crude product in the minimum amount of the hot solvent.
- **Filtration (optional):** If insoluble impurities are present, perform a hot filtration.
- **Crystallization:** Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing and Drying:** Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Safety Information

Based on available information, **Diphenyl(quinuclidin-4-yl)methanol** should be handled with care. The following GHS hazard statements have been associated with it:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Diphenyl(quinuclidin-4-yl)methanol is a valuable chemical intermediate with applications in pharmaceutical synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental protocols for its synthesis and purification. While some specific quantitative data remains to be fully elucidated in publicly accessible literature, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its properties and reaction chemistry will undoubtedly continue to enhance its utility in the field of medicinal chemistry.

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